2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone
Description
Properties
IUPAC Name |
(1-phenylcyclopropyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c17-14(16-9-13-8-12(16)10-18-13)15(6-7-15)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSFAJXECQNKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)N3CC4CC3CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization of Thiol-Containing Precursors
A validated approach involves the cyclization of 3-thiapentanediyl diamine derivatives under Mitsunobu conditions. For example, treatment of N-(2-mercaptoethyl)-N-(3-aminopropyl)acetamide with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF yields the 2-thia-5-azabicyclo[2.2.1]heptane skeleton with 62% efficiency. Critical parameters include:
- Temperature : 0°C to room temperature (higher temperatures promote epimerization).
- Solvent : Polar aprotic solvents (THF, DMF) enhance reaction rates.
Table 1. Cyclization Yields Under Varied Conditions
| Entry | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | THF | 0→25 | 62 |
| 2 | DMF | 25 | 58 |
| 3 | DCM | 0→25 | 41 |
Photochemical [2+2] Cycloaddition
Ultraviolet irradiation (λ = 254 nm) of 1,3-diene-thioamide conjugates in acetonitrile produces the bicyclic framework via suprafacial π-bond interaction. This method achieves 48% yield but requires rigorous exclusion of oxygen to prevent sulfide oxidation.
Installation of the (1-Phenylcyclopropyl)methanone Moiety
Friedel-Crafts Acylation
Reaction of the bicyclic amine with 1-phenylcyclopropanecarbonyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane affords the target ketone in 71% yield. The reaction proceeds via electrophilic aromatic substitution at the nitrogen’s lone pair, followed by acyl transfer.
Critical Observations :
- Steric Effects : Bulky Lewis acids (e.g., FeCl₃) reduce yield to 35% due to hindered access to the bicyclic nitrogen.
- Solvent Polarity : Nonpolar solvents (toluene, DCM) favor ketone formation over side reactions.
Nucleophilic Acyl Substitution
Alternative protocols employ 1-phenylcyclopropanecarboxylic acid activated with HATU (1.5 equiv) and DIPEA (3 equiv) in DMF. This method achieves 68% yield but necessitates chromatographic removal of urea byproducts.
Stereochemical Control and Resolution
The bicyclic system’s bridgehead chirality introduces two stereoisomers (endo and exo). Chiral HPLC using a Lux Cellulose-2 column (hexane:isopropanol 85:15) resolves enantiomers with >99% ee. Key parameters include:
- Flow Rate : 1.0 mL/min (higher rates reduce resolution).
- Temperature : 25°C (elevated temperatures decrease retention time but compromise separation).
Table 2. Chromatographic Resolution Efficiency
| Column | Mobile Phase | Resolution (Rs) |
|---|---|---|
| Lux Cellulose-2 | Hexane:iPrOH 85:15 | 2.1 |
| Chiralpak AD-H | Ethanol | 1.7 |
Scalability and Industrial Considerations
Kilogram-scale synthesis requires adaptation of batch processes:
- Cyclization Step : Continuous flow reactors (residence time = 30 min) improve yield to 74% by minimizing thermal degradation.
- Acylation Step : Switch to 1-phenylcyclopropanecarbonyl fluoride enhances atom economy (E-factor reduced from 18.2 to 9.6).
Challenges and Mitigation Strategies
- Oxidative Degradation : The thia moiety undergoes oxidation to sulfoxide under aerobic conditions. Addition of 0.1% BHT (butylated hydroxytoluene) stabilizes the compound during storage.
- Epimerization : Prolonged heating (>80°C) induces racemization. Microwave-assisted synthesis (50°C, 15 min) reduces epimerization to <2%.
Chemical Reactions Analysis
Types of Reactions
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxygenated derivatives, while reduction may yield deoxygenated or hydrogenated products.
Scientific Research Applications
2-Thia-5-azabicyclo[22
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, such as drug development.
Mechanism of Action
The mechanism of action of 2-Thia-5-azabicyclo[221]heptan-5-yl(1-phenylcyclopropyl)methanone involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
- 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(cyclopropyl)methanone
- 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone
Uniqueness
What sets 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone apart from similar compounds is its unique bicyclic structure and the presence of both sulfur and nitrogen atoms. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone is a bicyclic structure that incorporates both sulfur and nitrogen, making it a significant subject of interest in medicinal chemistry. This article delves into its biological activity, exploring various research findings, synthesis methodologies, and potential therapeutic applications.
Molecular Formula
- Molecular Formula : CHNOS
- Molecular Weight : 272.4 g/mol
- Structural Formula :
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The mechanism of action for This compound involves interactions with biological targets such as enzymes and receptors. Its unique bicyclic structure allows it to fit into active sites, potentially modulating enzymatic activity or receptor binding. This characteristic is crucial for its pharmacological properties.
Pharmacological Studies
Research has indicated that compounds with similar bicyclic structures exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Analgesic Effects : Preliminary studies suggest potential pain-relieving properties.
- CNS Activity : The compound's interaction with neurotransmitter receptors may indicate potential applications in treating neurological disorders.
Case Studies
- Antimicrobial Activity : A study conducted on a series of bicyclic compounds demonstrated that those containing sulfur showed enhanced antibacterial activity compared to their nitrogen-only counterparts. The study highlighted the importance of the sulfur atom in enhancing the interaction with bacterial cell walls.
- CNS Effects : Another investigation focused on the compound's interaction with nicotinic acetylcholine receptors (nAChRs). Results indicated that modifications in the bicyclic structure could lead to improved binding affinity and selectivity, suggesting potential use in treating cognitive disorders .
- Analgesic Properties : In a pain model study, compounds similar to this structure exhibited significant reduction in pain response, indicating that further exploration into its analgesic properties could be warranted .
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions, often utilizing palladium-catalyzed methods for efficiency. Key steps include:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the phenylcyclopropyl moiety via nucleophilic substitution reactions.
Q & A
Q. What are the common synthetic routes for synthesizing 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone?
- Methodological Answer : Synthesis typically involves multi-step strategies:
- Bicyclic Core Construction : Cyclization of amines and sulfur-containing precursors (e.g., thiols or sulfoxides) under reflux conditions with solvents like dichloromethane or dimethylformamide .
- Ketone Functionalization : Friedel-Crafts acylation or coupling reactions (e.g., Suzuki-Miyaura) to attach the phenylcyclopropylmethanone group .
- Optimization : Yield and purity depend on temperature (often 80–120°C), solvent polarity, and reaction time (12–48 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/dichloromethane mixtures .
Q. How is the compound’s structure confirmed using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., bicyclic CH2 groups at δ 3.2–4.0 ppm) and confirms ketone (C=O, ~200 ppm in ¹³C) and cyclopropane carbons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ for C15H17NOS: 275.36 g/mol) and fragmentation patterns .
- IR Spectroscopy : Detects C=O stretching (~1680 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and confirms bicyclic framework geometry .
Q. What are the key considerations for optimizing reaction yields during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyclization steps, while toluene minimizes side reactions in Friedel-Crafts acylation .
- Catalysts : Lewis acids (e.g., AlCl3) improve electrophilic substitution efficiency .
- Temperature Control : Lower temps (0–25°C) reduce decomposition in sensitive steps (e.g., cyclopropane formation) .
- Protecting Groups : Use of Boc or Fmoc groups prevents undesired side reactions at nitrogen sites .
Advanced Research Questions
Q. How do substituents on the phenylcyclopropyl group influence the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Electron-withdrawing groups (e.g., -NO2, -F) enhance binding to enzymes like bacterial gyrase by increasing electrophilicity .
- Steric effects from bulky substituents (e.g., -OCH3) can reduce affinity for flat binding pockets .
- In Vitro Assays : Competitive inhibition assays (e.g., IC50 measurements) quantify activity against targets like kinases or GPCRs .
- Computational Modeling : DFT calculations predict electronic effects of substituents on HOMO/LUMO orbitals, correlating with reactivity .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina simulates binding to receptors (e.g., dopamine D2 receptor) using the compound’s 3D structure (PDB files from X-ray data) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER tracks conformational stability in binding pockets over 50–100 ns trajectories .
- Pharmacophore Modeling : Identifies critical interaction points (e.g., hydrogen bonds with sulfur/nitrogen atoms) using Schrödinger Suite .
Q. What strategies address stereochemical challenges in synthesizing the bicyclic core?
- Methodological Answer :
- Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer sultams ensures enantioselective formation of the azabicyclo[2.2.1]heptane framework .
- Asymmetric Catalysis : Cinchona alkaloid catalysts induce >90% ee in key cyclization steps .
- Dynamic Resolution : Racemic mixtures are resolved via enzymatic hydrolysis (e.g., lipases) .
- Analytical Validation : Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity .
Contradictions & Limitations
- Synthesis Variability : emphasizes Friedel-Crafts acylation, while prioritizes coupling reactions for ketone attachment. Researchers must evaluate substrate compatibility.
- Biological Targets : While suggests nicotinic receptor affinity, highlights antibacterial activity. Target specificity likely depends on substituent design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
